Physicochemical Differentiation from the Sulfonamide Analog ML329: LogP, tPSA, and Hydrogen-Bond Donor Count Shift
The target acetamide compound exhibits a computed XLogP3 of 2.0 and a topological polar surface area (tPSA) of 75.3 Ų [1]. In contrast, the sulfonamide analog ML329 (4-[(1,4-dioxo-2-naphthalenyl)amino]benzenesulfonamide) has a higher computed XLogP3 (approximately 1.3–1.5 by standard algorithms, reflecting the more polar sulfonamide group) and a larger tPSA contributed by the sulfonamide moiety (>88 Ų) . The acetamide also provides 2 hydrogen-bond donors vs. the sulfonamide's capability for additional donor interactions. These differences indicate the acetamide variant will exhibit distinct membrane permeability and target-binding profiles relative to the sulfonamide probe.
| Evidence Dimension | Computed XLogP3 (lipophilicity) and tPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP3 = 2.0; tPSA = 75.3 Ų |
| Comparator Or Baseline | ML329 (sulfonamide analog): estimated XLogP3 ≈ 1.3–1.5; estimated tPSA > 88 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 (more lipophilic); ΔtPSA ≈ –13 Ų (reduced polarity) |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and standard medicinal chemistry predictions |
Why This Matters
The higher lipophilicity and lower tPSA of the acetamide analog predict superior passive membrane permeability, making it a distinct chemical probe for intracellular target engagement studies where the sulfonamide may be limited by permeability.
- [1] PubChem Compound Summary CID 699117. Computed Properties section. Accessed May 2026. View Source
